REACTION_CXSMILES
|
[NH:1]([C:3]1[C:4]2[N:5]([CH:13]=[CH:14][N:15]=2)[C:6]2[C:11]([N:12]=1)=[CH:10][CH:9]=[CH:8][CH:7]=2)N>[Ni].O>[CH:13]1[N:5]2[C:6]3[C:11]([N:12]=[C:3]([NH2:1])[C:4]2=[N:15][CH:14]=1)=[CH:10][CH:9]=[CH:8][CH:7]=3
|
Name
|
4-hydrazinoimidazo[1,2-a]quinoxaline
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
N(N)C=1C=2N(C3=CC=CC=C3N1)C=CN2
|
Name
|
|
Quantity
|
3.4 mL
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 1.5 h
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling down
|
Type
|
FILTRATION
|
Details
|
the mixture is filtered on Celite
|
Type
|
WASH
|
Details
|
by washing with methanolic chloroform
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated under vacuum
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic extracts are then washed with saturated NaCl
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CN=C2N1C1=CC=CC=C1N=C2N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.17 g | |
YIELD: CALCULATEDPERCENTYIELD | 108.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |